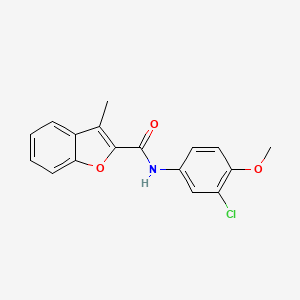

![molecular formula C23H20N4O B5593911 2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5593911.png)

2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, such as 2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine, often involves palladium-catalyzed cascade reactions, CO insertion, and C-H bond activation, providing a novel and efficient pathway for constructing these complex structures from simpler precursors like 2-(2-bromophenyl)imidazo[1,2-a]pyridines (Ju Zhang, Xinying Zhang, & Xuesen Fan, 2016).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives showcases a fused heterocyclic system, which is often analyzed through X-ray diffraction studies. The crystal structures, hydrogen bonding, π–π stacking, and Van der Waals forces significantly stabilize these compounds, as demonstrated in studies of similar structures (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo various chemical reactions, including one-pot synthesis approaches for forming C-N, C-O, and C-S bonds, which are crucial for diversifying the functional group array and enhancing the compound's chemical properties (H. Cao et al., 2014).

Physical Properties Analysis

The physical properties such as crystallinity, melting points, and solubility of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. Structural modifications can lead to different physical behaviors, which are important for their application in various fields.

Chemical Properties Analysis

Imidazo[1,2-a]pyridines display a variety of chemical properties due to their unique molecular structure. These properties include reactivity towards different types of chemical reagents, stability under various conditions, and their interaction with metals and other organic compounds. Strategies like C-H functionalization are crucial for enhancing the diversity of functional groups in these compounds, contributing to their chemical versatility (Yue Yu, Zheng Su, & H. Cao, 2018).

Aplicaciones Científicas De Investigación

Pharmacophore Design and Kinase Inhibition

Compounds with a substituted imidazole scaffold, similar to 2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine, are recognized for their role as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, which is pivotal in the release of proinflammatory cytokines. The design and synthesis of these compounds have been extensively reviewed, highlighting their potential in inhibiting p38α MAP kinase through the occupation of the ATP pocket, thereby providing a pathway for the development of anti-inflammatory agents (Scior et al., 2011).

Role in Processing-Related Food Toxicants

Another research dimension involves the formation of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) during food processing, which shares structural similarities with the compound . The Maillard reaction and lipid oxidation contribute to PhIP formation, a known carcinogen. Understanding the pathways of PhIP formation and its interaction with dietary components can inform strategies to minimize exposure to such toxicants in processed foods (Zamora & Hidalgo, 2015).

Heterocyclic Chemistry and Complex Formation

The chemistry of heterocyclic compounds like 2-phenyl-6-[(2-pyridin-2-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine is fascinating due to its variability and potential in forming complex structures. Reviews of compounds containing bis-benzimidazolyl and bis-benzthiazolyl pyridine derivatives showcase their diverse applications in spectroscopy, magnetism, and electrochemical activities, hinting at the broad utility of such structures in scientific research (Boča et al., 2011).

Optical Sensors and Biological Applications

Pyrimidine derivatives, similar in heterocyclic nature to the compound of interest, are explored for their potential as optical sensors and in medicinal applications. Their ability to form coordination and hydrogen bonds makes them suitable candidates for sensing materials, indicating the versatility of such heterocyclic compounds in developing novel sensors and therapeutic agents (Jindal & Kaur, 2021).

Antibacterial Agents and Drug Development

Research into imidazopyridine-based derivatives demonstrates their potential as inhibitors against multi-drug resistant bacterial infections. The exploration of these compounds for their antibacterial profile and structure-activity relationships provides a foundation for developing novel antibiotics, highlighting the importance of such heterocycles in addressing contemporary challenges in antimicrobial resistance (Sanapalli et al., 2022).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(2-phenylimidazo[1,2-a]pyridin-6-yl)-(2-pyridin-2-ylpyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O/c28-23(27-14-6-10-21(27)19-9-4-5-13-24-19)18-11-12-22-25-20(16-26(22)15-18)17-7-2-1-3-8-17/h1-5,7-9,11-13,15-16,21H,6,10,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDNXWOIUGQTHLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2=CN3C=C(N=C3C=C2)C4=CC=CC=C4)C5=CC=CC=N5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

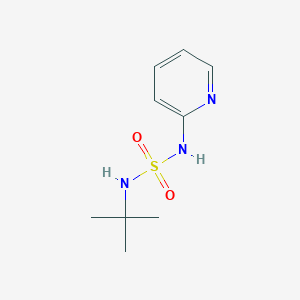

![9-{[2-(ethylthio)pyrimidin-5-yl]methyl}-2-(3-hydroxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5593837.png)

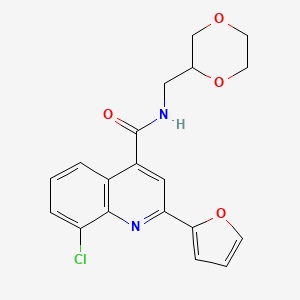

![3-{5-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5593844.png)

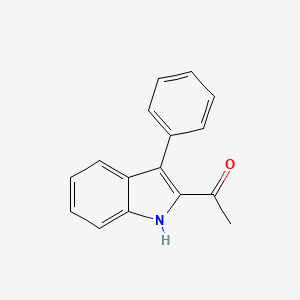

![{4-[(1-adamantylcarbonyl)amino]phenoxy}acetic acid](/img/structure/B5593863.png)

![(1S*,5R*)-3-methyl-6-[2-(1,1,2,2-tetrafluoroethoxy)benzoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5593873.png)

![2-{1-[4-(3-methoxypropyl)-4H-1,2,4-triazol-3-yl]ethyl}-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593878.png)

![{3-allyl-1-[4-(1H-pyrazol-1-yl)butanoyl]-3-piperidinyl}methanol](/img/structure/B5593888.png)

![5-[(2-methoxyphenoxy)methyl]-N-methyl-N-phenyl-2-furamide](/img/structure/B5593889.png)

![ethyl ({5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazol-2-yl}thio)acetate](/img/structure/B5593903.png)

![2-(1-benzoyl-3-piperidinyl)-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5593915.png)

![1-{3-[(1S*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]-3-oxopropyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5593929.png)